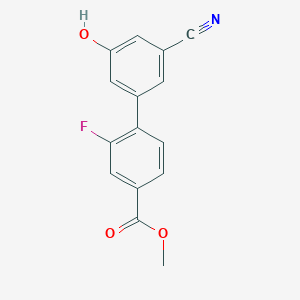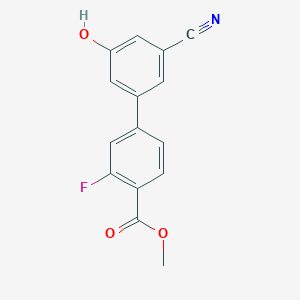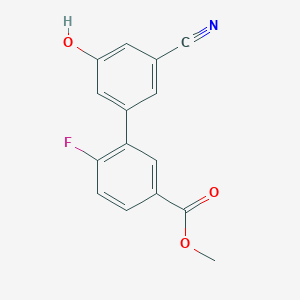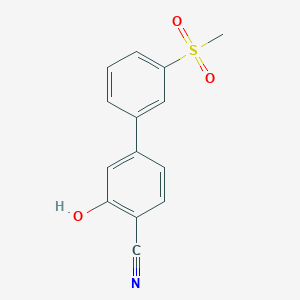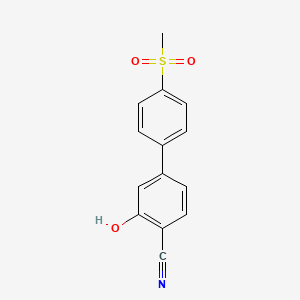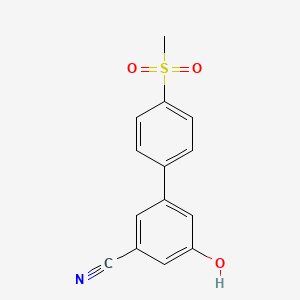
5-(3-Carbamoyl-4-chlorophenyl)-2-cyanophenol, 95%
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(3-Carbamoyl-4-chlorophenyl)-2-cyanophenol, 95% (C4CP-CN) is a chemical compound of interest due to its potential applications in a variety of scientific research fields. This compound is an organic compound made up of a phenol group, a carbamoyl group, and a cyanophenol group. It is a white solid with a melting point of 46-47°C and a boiling point of 263-265°C. C4CP-CN has been studied for its potential use in drug synthesis, biochemistry, and physiology. In
Wissenschaftliche Forschungsanwendungen
5-(3-Carbamoyl-4-chlorophenyl)-2-cyanophenol, 95% has a variety of potential applications in scientific research. It has been studied for its potential use in drug synthesis, biochemistry, and physiology. It has been used as a starting material for the synthesis of various drugs, including antifungal agents and antiviral agents. It has also been used in the synthesis of polymers and as a reagent for the preparation of organometallic compounds.
Wirkmechanismus
The mechanism of action of 5-(3-Carbamoyl-4-chlorophenyl)-2-cyanophenol, 95% is not yet fully understood. However, it is believed that the compound acts as an inhibitor of certain enzymes and proteins in the body, which can lead to the inhibition of certain biochemical and physiological processes.
Biochemical and Physiological Effects
5-(3-Carbamoyl-4-chlorophenyl)-2-cyanophenol, 95% has been studied for its potential effects on biochemical and physiological processes. It has been shown to inhibit the activity of certain enzymes and proteins, which can lead to the inhibition of certain biochemical and physiological processes. It has also been shown to have antioxidant and anti-inflammatory effects.
Vorteile Und Einschränkungen Für Laborexperimente
5-(3-Carbamoyl-4-chlorophenyl)-2-cyanophenol, 95% has several advantages and limitations when used in lab experiments. The main advantage is that it is a relatively inexpensive and easily accessible compound. Additionally, it is a relatively stable compound and is not easily degraded. However, one limitation is that it can be toxic and can cause skin irritation.
Zukünftige Richtungen
The potential applications of 5-(3-Carbamoyl-4-chlorophenyl)-2-cyanophenol, 95% are still being explored. Future research should focus on further elucidating the mechanism of action of the compound and its potential uses in drug synthesis, biochemistry, and physiology. Additionally, further research should be conducted to explore the potential therapeutic benefits of 5-(3-Carbamoyl-4-chlorophenyl)-2-cyanophenol, 95%. Other potential future directions include exploring the potential toxicity of the compound and developing methods to reduce or eliminate its toxicity.
Synthesemethoden
5-(3-Carbamoyl-4-chlorophenyl)-2-cyanophenol, 95% can be synthesized using a variety of methods. The most common method involves the reaction of 3-chloro-4-hydroxybenzaldehyde with ethyl cyanoacetate in the presence of a base such as potassium carbonate. The reaction is heated to a temperature of 60-70°C and the product is then isolated and purified by column chromatography.
Eigenschaften
IUPAC Name |
2-chloro-5-(4-cyano-3-hydroxyphenyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9ClN2O2/c15-12-4-3-8(5-11(12)14(17)19)9-1-2-10(7-16)13(18)6-9/h1-6,18H,(H2,17,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LEHQUNMEUZLBRQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C2=CC(=C(C=C2)Cl)C(=O)N)O)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60684941 |
Source


|
| Record name | 4-Chloro-4'-cyano-3'-hydroxy[1,1'-biphenyl]-3-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60684941 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
272.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(3-Carbamoyl-4-chlorophenyl)-2-cyanophenol | |
CAS RN |
1261891-84-2 |
Source


|
| Record name | 4-Chloro-4'-cyano-3'-hydroxy[1,1'-biphenyl]-3-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60684941 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



